molecular formula C20H16ClN3 B2509753 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole CAS No. 338411-39-5

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B2509753
CAS No.: 338411-39-5
M. Wt: 333.82
InChI Key: GSCNHCHGCULTPV-UHFFFAOYSA-N
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Description

2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzimidazole core, a pyridine ring, and a methylbenzyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole core.

    Attachment of the Methylbenzyl Group: The final step involves the alkylation of the benzimidazole nitrogen with a 3-methylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methyl group on the benzyl moiety.

    Reduction: Reduction reactions can target the pyridine ring or the benzimidazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-3-pyridinyl)-1H-benzimidazole
  • 1-(3-methylbenzyl)-1H-benzimidazole
  • 2-(3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole

Uniqueness

Compared to these similar compounds, 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole is unique due to the presence of both the chlorinated pyridine ring and the methylbenzyl group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-6-4-7-15(12-14)13-24-18-10-3-2-9-17(18)23-20(24)16-8-5-11-22-19(16)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNHCHGCULTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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